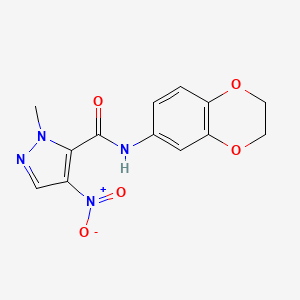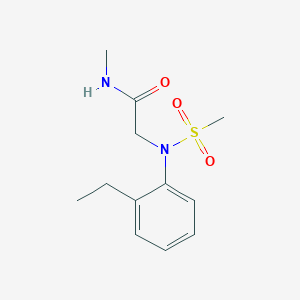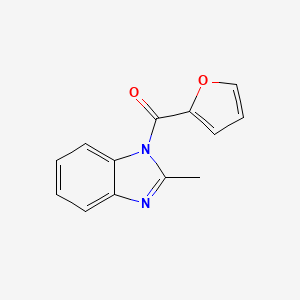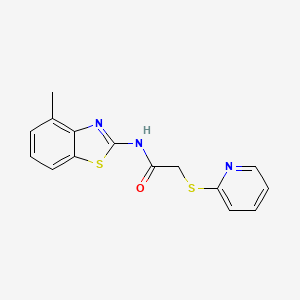![molecular formula C16H12FN3O3S B5769370 N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5769370.png)
N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide, also known as FNPA, is a compound that has gained significant attention in the field of scientific research. FNPA is a synthetic compound that belongs to the class of acrylamide derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide is not fully understood. However, it has been shown to inhibit the activity of COX-2, which is responsible for the production of inflammatory mediators. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway. The exact mechanism by which this compound exhibits its antibacterial activity is not known.
Biochemical and Physiological Effects:
This compound has been shown to possess potent anti-inflammatory, anti-cancer, and antibacterial properties. It has been found to inhibit the activity of COX-2, which is responsible for the production of inflammatory mediators. This makes this compound a potential candidate for the development of anti-inflammatory drugs. This compound has also been found to induce apoptosis in cancer cells, making it a potential candidate for the development of anti-cancer drugs. This compound has also been found to exhibit antibacterial activity, making it a potential candidate for the development of antibacterial agents.
実験室実験の利点と制限
N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. This compound has been extensively studied, and its properties are well understood. This makes it a valuable tool for scientific research.
However, there are also some limitations associated with the use of this compound in lab experiments. This compound is a complex compound that requires expertise in organic chemistry to synthesize. It may not be readily available in some labs, which could limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide. One potential direction is the development of anti-inflammatory drugs based on this compound. Another potential direction is the development of anti-cancer drugs based on this compound. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
合成法
N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide can be synthesized using a multi-step reaction process. The first step involves the synthesis of 4-fluoro-3-nitroaniline, which is then treated with carbon disulfide and potassium hydroxide to obtain the corresponding dithiocarbamate. The dithiocarbamate is then reacted with ethyl acrylate to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess potent anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory mediators. This makes this compound a potential candidate for the development of anti-inflammatory drugs.
In addition to its anti-inflammatory properties, this compound has also been found to exhibit anti-cancer activity. It has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of anti-cancer drugs.
This compound has also been studied for its potential use as an antibacterial agent. It has been found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
(E)-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3S/c17-13-8-7-12(10-14(13)20(22)23)18-16(24)19-15(21)9-6-11-4-2-1-3-5-11/h1-10H,(H2,18,19,21,24)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGCIKFSFOKNJN-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide](/img/structure/B5769291.png)
![7-ethyl-1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5769308.png)
![2-methoxy-6-phenyl-3-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5769315.png)





![N-[3-(acetylamino)phenyl]-2-ethylbutanamide](/img/structure/B5769347.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5769356.png)

![N-(3,4-dichlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5769375.png)
![2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B5769382.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5769388.png)